molecular formula C21H22ClN7O2 B2795074 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea CAS No. 1396806-92-0

1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea

Cat. No. B2795074
CAS RN: 1396806-92-0
M. Wt: 439.9
InChI Key: DLGNRJDLHAZUNI-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea is a useful research compound. Its molecular formula is C21H22ClN7O2 and its molecular weight is 439.9. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Modification and Analgesic Activity

The urea-based compound N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC) is a potent TRPV1 antagonist. Research has focused on modifying its structure to enhance pharmacological profiles while reducing side effects, such as hyperthermia, by substituting the pyridine ring with a pyrimidine ring or 1,2,3,4-tetrahydro-β-carboline scaffold, leading to analogs like N-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxamide (7o) with improved tolerability and pharmacological activity (Nie et al., 2020).

Novel Analgesic and Anti-Inflammatory Agents

Novel compounds derived from visnagenone and khellinone have been synthesized and shown to possess significant analgesic and anti-inflammatory properties. These compounds, including various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have demonstrated high inhibitory activity on COX-2, with analgesic and anti-inflammatory activities comparable to standard drugs, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Synthesis of Urapidil

An efficient technique for the synthesis of Urapidil, a drug used for treating hypertension, has been developed using β-cyclodextrin as an inverse phase-transfer catalyst. This method offers a significant improvement in yield and purity, providing a scalable approach for the production of Urapidil, which could enhance its availability and affordability for hypertension management (Li et al., 2012).

Anticonvulsant Drug Properties

Research into the structural and electronic properties of various anticonvulsant compounds, including those containing pyridazine, triazine, and pyrimidine moieties, has provided insights into their potential mechanisms of action. The studies have focused on understanding how modifications to these compounds can influence their effectiveness and selectivity in treating convulsive disorders (Georges et al., 1989).

Metabolism and Pharmacokinetics

Investigations into the metabolism, excretion, and pharmacokinetics of various compounds, including those with dipeptidyl peptidase IV inhibitory activity, have provided valuable information on their absorption, distribution, and elimination profiles. Understanding these properties is crucial for optimizing the dosing and administration of these compounds to maximize their therapeutic potential while minimizing adverse effects (Sharma et al., 2012).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN7O2/c1-31-18-6-5-15(22)12-17(18)27-21(30)26-16-13-24-20(25-14-16)29-10-8-28(9-11-29)19-4-2-3-7-23-19/h2-7,12-14H,8-11H2,1H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGNRJDLHAZUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea

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